molecular formula C20H28N2O2 B3030606 (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene CAS No. 929896-22-0

(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene

Cat. No.: B3030606
CAS No.: 929896-22-0
M. Wt: 328.4 g/mol
InChI Key: WRIRILQZUGPIMT-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene typically involves the reaction of m-xylene with 4-isopropyl-2-oxazoline in the presence of a chiral catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydride to facilitate the formation of the oxazoline rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazoline compounds.

    Substitution: The oxazoline rings can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various oxazoline derivatives, reduced oxazoline compounds, and substituted oxazoline products.

Scientific Research Applications

(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, particularly in the formation of enantioselective products.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene involves its ability to form stable complexes with metal ions. These metal-ligand complexes can then participate in various catalytic cycles, facilitating the formation of enantioselective products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
  • (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)propane
  • (S,S)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline)

Uniqueness

(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability enhances its effectiveness as a chiral ligand in asymmetric synthesis, making it a valuable tool in the production of enantioselective products.

Properties

IUPAC Name

(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-11(2)17-9-23-19(21-17)15-8-16(14(6)7-13(15)5)20-22-18(10-24-20)12(3)4/h7-8,11-12,17-18H,9-10H2,1-6H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIRILQZUGPIMT-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C2=N[C@H](CO2)C(C)C)C3=N[C@H](CO3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene
Reactant of Route 2
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene
Reactant of Route 3
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene
Reactant of Route 4
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene
Reactant of Route 5
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene
Reactant of Route 6
Reactant of Route 6
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.